2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid
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Overview
Description
2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid is a chemical compound that features a chloro and fluoro substituted aniline group attached to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid typically involves the reaction of 3-chloro-4-fluoroaniline with oxoacetic acid derivatives. One common method involves the condensation of 3-chloro-4-fluoroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: A precursor in the synthesis of 2-(3-Chloro-4-fluoroanilino)-2-oxoacetic acid.
4-Fluoroaniline: Similar structure but lacks the chloro substituent.
3-Chloroaniline: Similar structure but lacks the fluoro substituent
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H5ClFNO3 |
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Molecular Weight |
217.58 g/mol |
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C8H5ClFNO3/c9-5-3-4(1-2-6(5)10)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14) |
InChI Key |
OJUWBNZOUDHLMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)O)Cl)F |
Origin of Product |
United States |
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